molecular formula C9H15NO2 B3187103 (S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one CAS No. 139694-77-2

(S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B3187103
CAS No.: 139694-77-2
M. Wt: 169.22 g/mol
InChI Key: BNTIOFNKLJGTDL-HFSLJOEWSA-N
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Description

(S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a five-membered lactam ring. The compound features a hydroxymethyl group (-CH2OH) at the 5-position and a but-1-en-1-yl substituent at the 1-position of the pyrrolidin-2-one scaffold. The stereochemistry is defined by the (S)-configuration at the 5-position and (E)-geometry of the double bond in the butenyl group. This structural configuration influences its physicochemical properties, such as solubility, polarity, and chiral recognition, which are critical in applications like asymmetric synthesis or pharmaceutical intermediates .

The butenyl substituent contributes to lipophilicity, which may affect membrane permeability in drug design contexts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-1-[(E)-but-1-enyl]-5-(hydroxymethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-3-6-10-8(7-11)4-5-9(10)12/h3,6,8,11H,2,4-5,7H2,1H3/b6-3+/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTIOFNKLJGTDL-HFSLJOEWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CN1C(CCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/N1[C@@H](CCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butenyl derivatives and pyrrolidinone precursors.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

(S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The butenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon or platinum oxide may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Reactivity

The compound has a molecular formula of C9H15NO2 and a molecular weight of approximately 169.22 g/mol. Its functional groups allow it to undergo various chemical reactions:

  • Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : It can be reduced to produce alcohols or other derivatives.
  • Substitution Reactions : The butenyl group can participate in substitution reactions, leading to diverse derivatives.

Medicinal Chemistry Applications

(S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one has garnered attention for its potential therapeutic applications:

  • Adrenergic Receptor Modulation : Preliminary studies indicate that this compound can modulate β3 adrenergic receptors, which are important in metabolic regulation. This suggests potential applications in treating metabolic disorders such as obesity and diabetes.
  • Anti-inflammatory Properties : Research points to its anti-inflammatory effects, making it a candidate for further investigation in conditions characterized by inflammation.
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties, highlighting its potential use in neurodegenerative diseases.

Case Studies and Research Findings

Numerous studies have explored the biological activities of this compound:

Case Study 1: Adrenergic Receptor Interaction

A study utilized radiolabeled ligand binding assays to evaluate the binding affinity of the compound to β3 adrenergic receptors. Results demonstrated significant receptor modulation, suggesting therapeutic potential in metabolic diseases.

Case Study 2: Anti-inflammatory Activity

In vitro experiments assessed the anti-inflammatory effects of the compound on human cell lines. Results indicated a reduction in pro-inflammatory cytokine production, supporting its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of (S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents at Key Positions Stereochemistry Key Features
(S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one 1: But-1-en-1-yl; 5: -CH2OH (S) at C5; (E) double bond Hydrophilic-lipophilic balance; chiral recognition potential
1-Allyl-5-(hydroxymethyl)pyrrolidin-2-one (62401-18-7) 1: Allyl; 5: -CH2OH Not specified Shorter alkenyl chain may reduce lipophilicity vs. butenyl
(R)-1-Benzyl-5-(hydroxymethyl)-2-pyrrolidinone (71392-17-1) 1: Benzyl; 5: -CH2OH (R) at unspecified position Aromatic benzyl group increases steric bulk and π-π interaction potential
5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one (1021-39-2) 5: Aryl with -SO2CH3 and -NH2 Not specified Polar sulfonyl and amino groups enhance solubility; potential pharmacophore
3-Hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone (FDB022597) 3: -OH; 5: pyridinyl; 1: -CH3 (5S) configuration Pyridinyl moiety introduces basicity; hydroxyl group adds polarity
Racemic compound 8 (5-(1-phenylethoxy)pyrrolidin-2-one) 5: -OCH(CH2Ph); 1: unspecified Two asymmetric carbons Four stereoisomers possible; challenges in chromatographic separation

Key Comparative Analyses

a) Stereochemical Complexity

The target compound has one asymmetric center (C5) and an (E)-configured double bond, simplifying stereoisomer separation compared to compounds like racemic compound 8, which has two asymmetric centers and requires resolution of four stereoisomers . This complexity impacts synthetic routes and purification costs.

b) Substituent Effects on Physicochemical Properties

  • Alkenyl vs. Aromatic Groups : The butenyl group in the target compound offers moderate lipophilicity, whereas benzyl (e.g., 71392-17-1) or aryl substituents (e.g., 1021-39-2) increase hydrophobicity or introduce π-π stacking interactions. Allyl-substituted analogs (e.g., 62401-18-7) may exhibit lower thermal stability due to shorter chain length .
  • Hydroxymethyl vs. Pyridinyl/Phenyl Groups : The hydroxymethyl group enhances hydrogen-bonding capacity, favoring interactions in chiral separations. In contrast, pyridinyl (e.g., FDB022597) or methanesulfonylphenyl (e.g., 1021-39-2) substituents introduce electronic effects (e.g., basicity or acidity) relevant to drug-receptor binding .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s single stereocenter simplifies synthesis compared to multi-chiral analogs. However, the (E)-butenyl group requires precise geometric control during alkene formation .
  • Biological Relevance: Hydroxymethyl-substituted pyrrolidinones are explored as intermediates in kinase inhibitors or proteasome regulators. The butenyl chain may improve bioavailability compared to polar analogs like 3-hydroxycotinine derivatives (e.g., FDB022597) .
  • Chromatographic Behavior : Compounds with hydroxymethyl groups (e.g., target compound, 71392-17-1) show stronger retention on polar CSPs than those with bulky aromatic substituents .

Biological Activity

(S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by a butenyl group at the 1-position and a hydroxymethyl group at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of adrenergic receptors and its possible applications in treating metabolic disorders, inflammation, and neuroprotection.

The molecular formula of this compound is C9_9H15_{15}NO2_2, with a molecular weight of approximately 169.22 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of derivatives with enhanced biological properties .

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC9_9H15_{15}NO2_2
Molecular Weight169.22 g/mol
Functional GroupsHydroxymethyl (at position 5), Butenyl (at position 1)
ClassPyrrolidinone

Adrenergic Receptor Modulation

Research indicates that this compound may act as a modulator of β3 adrenergic receptors. This modulation is particularly relevant for developing treatments for metabolic disorders such as obesity and diabetes . The compound's ability to influence these receptors could lead to significant therapeutic advancements.

Anti-inflammatory and Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory and neuroprotective properties. These activities make it a candidate for further pharmacological exploration in conditions such as neurodegenerative diseases . The mechanisms underlying these effects are still being investigated but may involve interactions with specific molecular targets within biological systems.

Table 2: Summary of Biological Activities

Activity TypePotential EffectsReferences
Adrenergic ModulationModulation of β3 receptors; potential in obesity and diabetes treatment
Anti-inflammatoryPossible reduction in inflammation; neuroprotection
AntimicrobialPotential antibacterial and antifungal activities

Case Study: Synthesis and Biological Evaluation

A study conducted on various pyrrolidine derivatives highlighted the synthesis of compounds similar to this compound. These derivatives were evaluated for their biological activity, revealing that structural modifications could significantly enhance their pharmacological profiles .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes, modulating their activity and leading to various biological outcomes. Detailed studies are required to clarify these interactions further .

Q & A

Q. What are the recommended synthetic routes for (S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one, and how can reaction conditions be optimized for yield?

The synthesis of pyrrolidin-2-one derivatives often employs cyclization and transition metal-catalyzed reactions. Base-assisted cyclization of hydroxy precursors with amines (e.g., K₂CO₃/NaOH) yields pyrrolidinones with moderate efficiency (46–63%) . Gold-catalyzed coupling, as demonstrated in alkaloid synthesis, could introduce the but-1-en-1-yl group via stereoselective alkene functionalization . Optimization involves adjusting base strength, temperature (e.g., 0–50°C), and stoichiometric ratios, as shown in pyrrolidinone hydrochloride synthesis .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups in this compound?

Multinuclear NMR (¹H, ¹³C) is critical for confirming (S,E) stereochemistry and substituent positions. FTIR identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxymethyl (-OH, ~3400 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while XRPD analyzes crystalline forms, as demonstrated in structural studies of related salts .

Q. What safety precautions are necessary when handling pyrrolidin-2-one derivatives during synthesis?

Safety protocols for analogous compounds include:

  • PPE (nitrile gloves, goggles) and fume hood use due to GHS Category 4 acute toxicity risks .
  • Immediate skin/eye washing with soap/water or saline for exposure .
  • Adherence to ALARA principles, as chronic toxicity data for many pyrrolidinones remain uncharacterized .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving pyrrolidin-2-one derivatives?

Discrepancies in IC₅₀ values may stem from assay conditions (e.g., pH, ATP concentration) or compound purity. A systematic resolution involves:

  • Replicating experiments using standardized protocols .
  • Chiral HPLC to verify stereochemical purity .
  • Orthogonal assays (e.g., radioligand binding vs. functional cAMP tests), as validated in cannabinoid receptor studies .

Q. What strategies are employed to design prodrugs from hydroxymethyl-containing pyrrolidin-2-ones?

Prodrug strategies focus on modifying the hydroxymethyl group to enhance bioavailability:

  • Phosphate esterification for improved solubility .
  • Trityl ether protection (e.g., (5S)-5-[(triphenylmethoxy)methyl] derivatives) during synthesis, followed by mild acidic deprotection .
  • SAR studies emphasize preserving hydroxymethyl spatial orientation for target engagement .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

Key assays include:

  • Lipid peroxidation inhibition : TBARS method to assess antioxidant activity .
  • Ion channel modulation : Patch-clamp electrophysiology (e.g., I(Kur) current inhibition at +50 mV) .
  • Metabolic stability : CYP450 inhibition screening using human hepatocytes with LC-MS/MS metabolite quantification .

Methodological Notes

  • Synthesis : Prioritize transition metal catalysis for stereoselective alkene incorporation .
  • Characterization : Combine NMR (stereochemistry), HRMS (mass validation), and XRPD (crystallinity) .
  • Biological Studies : Use standardized protocols and orthogonal assays to mitigate data variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one
Reactant of Route 2
(S,E)-1-(But-1-en-1-yl)-5-(hydroxymethyl)pyrrolidin-2-one

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